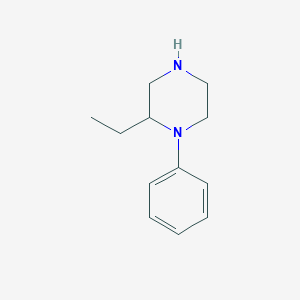

2-Ethyl-1-phenylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

893750-52-2 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-ethyl-1-phenylpiperazine |

InChI |

InChI=1S/C12H18N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |

InChI Key |

FDLFJMALQUAPDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCN1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1 Phenylpiperazine and Its Analogs

Established Synthetic Routes to the Piperazine (B1678402) Core

The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, can be accomplished through various synthetic strategies. These methods often involve the formation of a linear diamine precursor followed by cyclization, or the convergence of multiple components to build the heterocyclic system. mdpi.com

Cyclization Reactions

Cyclization reactions are a cornerstone of piperazine synthesis, involving the formation of the heterocyclic ring from an acyclic precursor. These methods offer a high degree of control over the final structure.

Metal-Catalyzed Cyclization : Transition metals like palladium and gold are effective catalysts for piperazine synthesis. A palladium-catalyzed cyclization can couple a propargyl unit with a diamine component to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Gold catalysts can be employed for the cyclization of alkynylamines to form the piperazine skeleton. rsc.org Another palladium-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes, which provides access to various nitrogen heterocycles, including piperazines. organic-chemistry.org

Photoredox Catalysis : Visible-light-promoted reactions have emerged as a mild and efficient way to construct piperazine rings. One such method involves a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes, which can furnish 2-alkyl, 2-aryl, or 2-heteroaryl piperazines. organic-chemistry.orgmdpi.com This process often utilizes an iridium-based photoredox catalyst to generate a key α-aminyl radical that initiates the cyclization. mdpi.com

Reductive Cyclization : A robust method for forming the piperazine ring is the reductive cyclization of dioximes. This strategy involves the sequential double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization, often using palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), to yield the piperazine product. mdpi.com This method is particularly useful for converting a primary amino group into a piperazine ring. mdpi.com

Condensation Reactions : Dieckmann-type cyclizations are utilized for synthesizing piperazine-2,5-diones (diketopiperazines), which are valuable intermediates that can be reduced to the corresponding piperazines. thieme-connect.comnih.gov This approach provides access to trisubstituted piperazine-2,5-diones from readily available starting materials. thieme-connect.com

| Cyclization Strategy | Catalyst / Conditions | Precursors | Key Features |

| Palladium-Catalyzed Annulation | Palladium catalyst | Propargyl unit, Diamine | High regio- and stereocontrol organic-chemistry.org |

| Gold-Catalyzed Cyclization | Gold catalyst (1.0 mol%) | Alkynylamines / Alcohols | Efficient for morpholine and piperazine derivatives rsc.org |

| Photoredox Decarboxylative Annulation | Iridium-based photocatalyst, Visible light | Glycine-based diamine, Aldehydes | Mild conditions, access to 2-substituted piperazines organic-chemistry.orgmdpi.com |

| Reductive Cyclization | Pd/C or Ra-Ni, H₂ | Bis(oximinoalkyl)amines | Stereoselective, converts primary amines to piperazines mdpi.com |

| Dieckmann-analogous Cyclization | Base (e.g., NaH) | 2-(3,5-dioxopiperazin-2-yl)acetates | Forms bridged piperazine-2,6-diones nih.gov |

Multi-component Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules like substituted piperazines. The Ugi reaction, a well-known MCR, has been applied to the synthesis of piperazine-2,5-diones, which serve as precursors to the fully reduced piperazine ring. thieme-connect.com Isocyanide-based multicomponent reactions, in general, are a powerful tool for creating diverse piperazine scaffolds. nih.gov The previously mentioned visible-light-promoted decarboxylative annulation can also be viewed as a multi-component approach, bringing together a diamine and an aldehyde to construct the piperazine core. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method in the synthesis of piperazine derivatives, primarily for N-alkylation but also for building the carbon backbone of precursors. nih.gov The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine.

This strategy is fundamental in producing N,N'-disubstituted piperazines. For instance, a modular synthesis can be achieved through the reductive amination of 2-oxopiperazine, which results in N-alkylation and reduction of the lactam, followed by a second reductive amination to install a different substituent on the other nitrogen atom. rsc.org A general protocol for the reductive amination of carboxylic acids using zinc acetate and phenylsilane has also been developed for this purpose. rsc.org Furthermore, reductive amination of β-keto esters with ammonium acetate is a key step in generating 1,4-diamine precursors that can subsequently be cyclized to form the piperazine ring. nih.gov

Reactions Involving C-N Bond Cleavage

While most piperazine syntheses focus on forming C-N bonds to close the ring, some strategies employ C-N bond cleavage of pre-existing ring systems. One such approach involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. mdpi.com Although less common than cyclization strategies, these methods can provide access to specific substitution patterns that are difficult to achieve through other means. This approach is generally limited by the availability and structure of the starting bicyclic materials. mdpi.com

Regioselective and Stereoselective Synthesis of 2-Ethyl-1-phenylpiperazine

Achieving specific substitution patterns (regioselectivity) and controlling the three-dimensional arrangement of atoms (stereoselectivity) is paramount for creating pharmacologically active molecules. For a compound like this compound, the primary challenge is to control the stereocenter at the C2 position.

Chiral Precursor Utilization

The most effective and common strategy for synthesizing enantiomerically pure 2-substituted piperazines is to begin with a "chiral pool" starting material—a readily available, inexpensive, and optically pure molecule. rsc.org Alpha-amino acids are ideal precursors for this purpose. rsc.orgrsc.org

A general and scalable route starts from a natural α-amino acid, which is converted in four steps to an orthogonally protected, enantiomerically pure 2-substituted piperazine. rsc.org For the synthesis of a 2-ethyl derivative, a precursor such as α-aminobutyric acid would be used. A key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an appropriate Michael acceptor. rsc.org Another powerful method involves the diastereoselective intramolecular hydroamination of a precursor derived from a chiral amino acid. organic-chemistry.org

The synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved from chiral amino acids like (S)-alanine and phenylglycine. nih.gov The process involves converting the amino acid to a β-keto ester, followed by reductive amination to create a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the piperazine ring. nih.govmdpi.com This highlights a modular approach where the choice of the starting amino acid dictates the substituent at the chiral center.

| Chiral Starting Material | Key Synthetic Strategy | Resulting Piperazine Structure | Reference |

| α-Amino Acids | Aza-Michael addition of a derived 1,2-diamine | Orthogonally protected, enantiopure 2-substituted piperazines | rsc.org |

| Amino Acids | Diastereoselective intramolecular hydroamination | 2,6-disubstituted piperazines | organic-chemistry.org |

| (S)-Alanine | Reductive amination of β-keto ester, annulation | Chiral 3-methyl-piperazine-2-acetic acid ester | nih.gov |

| (R)-(−)-Phenylglycinol | Use as chiral auxiliary for 2-oxopiperazine formation | Asymmetric synthesis of (R)-(+)-2-methylpiperazine | rsc.org |

| Optically Pure Amino Acids | Multi-step conversion and reduction | Chiral 2-substituted piperazines | google.com |

Diastereoselective Synthesis Protocols

The stereoselective synthesis of 2-substituted piperazines is a critical area of research, as the spatial arrangement of substituents significantly influences their biological activity. Diastereoselective protocols aim to control the relative stereochemistry at the C2 and any other stereocenters within the piperazine ring.

One notable approach to achieving diastereoselectivity in the synthesis of C-substituted piperazines is through iridium-catalyzed [3+3] cycloadditions of imines. This method has demonstrated high levels of regio- and diastereoselective control under mild reaction conditions. nih.gov The reaction involves the head-to-head coupling of easily prepared imines, leading to the selective formation of a single diastereoisomer. nih.gov While not specifically demonstrated for this compound, the broad substrate scope of this methodology suggests its potential applicability. The choice of solvent and the addition of N-oxides have been shown to be crucial for enhancing catalytic activity and selectivity. nih.gov

Another strategy involves the diastereoselective elaboration of orthogonally protected 2-oxopiperazines. These intermediates can be synthesized from corresponding diamines and subsequently functionalized. Metalation followed by reaction with an electrophile can lead to the formation of anti-3,5-disubstituted-oxopiperazines, guided by conventional 1,3-asymmetric induction models. Subsequent reduction of the oxopiperazine can yield the desired polysubstituted piperazine.

Enantiomeric Separation Techniques

Given that many synthetic routes to this compound and its analogs may result in a racemic mixture, the separation of enantiomers is of paramount importance for pharmacological studies. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for the enantiomeric resolution of chiral compounds, including piperazine derivatives. unife.itamericanpharmaceuticalreview.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral molecules. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. americanpharmaceuticalreview.com

For 2-alkyl-1-phenylpiperazine analogs, the development of a specific HPLC method would involve screening various chiral columns and mobile phase compositions to optimize resolution. Factors such as the type of organic modifier, the presence of additives, and the column temperature can significantly impact the separation efficiency. While specific methods for this compound are not detailed in the available literature, the general principles of chiral chromatography are directly applicable.

Catalyst Systems in Piperazine Synthesis

The synthesis of the piperazine scaffold is often facilitated by catalyst systems that can be broadly categorized into transition metal catalysts and organic catalysts.

Transition Metal Catalysis (e.g., Copper(I), Titanium, Zirconium)

Transition metals play a crucial role in a variety of synthetic transformations leading to piperazine derivatives. While specific examples for the synthesis of this compound are not prominent, the principles of transition metal catalysis are well-established in the synthesis of related heterocycles.

Copper(I) Catalysis: Copper catalysts are often employed in C-N bond-forming reactions. For instance, copper-catalyzed hydroamination of allenes with amines provides a route to nitrogen-containing heterocycles. researchgate.net

Titanium and Zirconium Catalysis: Early transition metals like titanium and zirconium are known to catalyze hydroamination reactions, which can be a key step in the formation of piperazine precursors.

More broadly, palladium and iridium have been extensively studied in the synthesis of substituted piperazines. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of N-arylpiperazines. berkeley.edu Iridium catalysts, as mentioned earlier, are effective for the diastereoselective synthesis of C-substituted piperazines through imine cycloadditions. nih.gov

Organic Catalysis and Reagents

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a complementary approach to metal-based catalysts. Chiral Brønsted acids, Brønsted bases, and Lewis bases can be employed to activate substrates and control the stereochemical outcome of reactions.

For example, chiral guanidines and their derivatives have been utilized as strong Brønsted base organocatalysts in a variety of asymmetric transformations. rsc.org In the context of piperazine synthesis, organocatalytic methods could be envisioned for the enantioselective functionalization of piperazine precursors or for asymmetric cyclization reactions. The development of organocatalytic methods for accessing chiral pyrrolodiketopiperazines highlights the potential of this strategy for constructing complex heterocyclic scaffolds with high enantioselectivity. nih.gov

Mechanistic Elucidation of this compound Formation and Related Compounds

Understanding the reaction mechanism is fundamental for optimizing existing synthetic methods and designing new, more efficient routes. The formation of 2-substituted-1-arylpiperazines via transition metal catalysis often involves a series of well-defined elementary steps.

For palladium-catalyzed reactions, a typical catalytic cycle for C-N bond formation involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide to form a Pd(II) intermediate.

Coordination: The amine (piperazine precursor) coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the N-arylpiperazine product and regenerating the Pd(0) catalyst.

In the case of iridium-catalyzed imine cycloadditions for the synthesis of C-substituted piperazines, the mechanism is proposed to involve the coordination of the imine to the iridium center, followed by a series of insertion and reductive elimination steps to form the piperazine ring. nih.gov

Mechanistic studies of these complex catalytic cycles often involve a combination of experimental techniques (e.g., kinetic studies, isolation and characterization of intermediates) and computational methods (e.g., density functional theory calculations). researchgate.netresearchgate.net These studies provide valuable insights into the roles of ligands, additives, and reaction conditions in controlling the efficiency and selectivity of the synthesis.

Advanced Structural Characterization and Elucidation of 2 Ethyl 1 Phenylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the structure of organic molecules. nih.gov Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of 2-Ethyl-1-phenylpiperazine.

One-Dimensional NMR (¹H, ¹³C)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group, the ethyl group, and the piperazine (B1678402) ring. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0–7.5 ppm). The ethyl group protons will present as a characteristic quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The protons on the piperazine ring will exhibit complex multiplet patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The phenyl group carbons will resonate in the aromatic region (δ 115–150 ppm). The carbons of the piperazine ring and the ethyl group will appear in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | m | - |

| Piperazine-H (C2) | ~3.2 - 3.4 | m | - |

| Piperazine-H (C3, C5, C6) | ~2.6 - 3.2 | m | - |

| Ethyl-CH₂ | ~2.5 | q | ~7.5 |

Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (δ ppm) |

|---|---|

| Phenyl-C (quaternary) | ~150 |

| Phenyl-C (CH) | 115 - 130 |

| Piperazine-C2 | ~60 |

| Piperazine-C3, C5, C6 | 45 - 55 |

| Ethyl-CH₂ | ~50 |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) J-coupling networks. sdsu.edu For this compound, COSY spectra would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connection. It would also map out the complex coupling relationships between the adjacent protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the triplet at ~1.1 ppm would show a correlation to the carbon signal at ~12 ppm, assigning them to the ethyl's methyl group.

Spectroscopic Confirmation of Substitution Patterns

The specific placement of the phenyl group at the N1 position and the ethyl group at the C2 position is confirmed primarily through HMBC data.

1-Phenyl Substitution: An HMBC correlation between the protons on the C2 and C6 positions of the piperazine ring and the quaternary carbon (ipso-carbon) of the phenyl ring provides definitive evidence for the N-phenyl linkage.

2-Ethyl Substitution: The position of the ethyl group is confirmed by several HMBC correlations. A correlation between the proton on C2 of the piperazine ring and the methylene carbon of the ethyl group would be observed. Conversely, correlations from the methylene protons of the ethyl group to both the C2 and C3 carbons of the piperazine ring would firmly establish the attachment of the ethyl group at the C2 position.

Gauge-Including Atomic Orbitals/Density Functional Theory (GIAO/DFT) for Chemical Shifts

Computational chemistry provides a powerful tool for predicting NMR chemical shifts, which can then be compared with experimental data to aid in signal assignment and structure verification. unifr.ch The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), has proven effective for this purpose. rsc.orgresearchgate.net

The process involves optimizing the 3D geometry of the this compound molecule using a DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-31G(d,p)). researchgate.net Following optimization, the ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method. researchgate.net These theoretical calculations can predict chemical shifts with a high degree of accuracy, often showing average deviations of less than 0.15 ppm for protons when compared to experimental values. unifr.ch This computational approach is particularly valuable for resolving ambiguities in the assignment of complex spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govresearchgate.net For this compound (C₁₂H₁₈N₂), the expected exact mass of the protonated molecular ion ([M+H]⁺) can be calculated with high precision. The observation of this ion within a narrow mass tolerance (typically <5 ppm) confirms the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. In piperazine derivatives, fragmentation often occurs via α-cleavage, which is the breaking of a carbon-carbon bond adjacent to a nitrogen atom. nih.govpharmacy180.com

Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₉N₂]⁺ | 191.1543 | Molecular Ion |

| [M-C₂H₅]⁺ | [C₁₀H₁₄N₂]⁺ | 161.1073 | α-cleavage at C2, loss of ethyl radical |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Phenyl-containing fragment |

The most significant fragmentation is expected to be the loss of the ethyl radical (•C₂H₅) via α-cleavage at the C2 position, resulting in a stable cation. Other observed fragments would arise from further cleavage of the piperazine ring and the phenyl group. researchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylpiperazine (B188723) |

Fragmentation Pathway Analysis

Mass spectrometry, specifically through electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. While a specific mass spectrum for this compound is not widely published, a fragmentation pathway can be reliably predicted based on the known behavior of its parent compound, 1-phenylpiperazine, and general principles of mass spectrometry.

The molecular ion (M•+) of this compound is expected at a mass-to-charge ratio (m/z) of 190, corresponding to its molecular weight. The fragmentation is dominated by cleavages that lead to the formation of stable ions. The primary fragmentation processes for phenylpiperazine derivatives involve α-cleavage at the bonds adjacent to the nitrogen atoms and cleavage of the piperazine ring.

For 1-phenylpiperazine (M•+ at m/z 162), the base peak is consistently observed at m/z 120. nih.govnist.gov This major fragment is formed through the loss of a C2H4N• radical from the molecular ion. For this compound, similar fragmentation patterns are expected, with modifications arising from the ethyl substituent.

Key fragmentation steps for this compound are proposed as follows:

Loss of an ethyl radical: A primary cleavage event is the loss of the ethyl group from the C2 position, resulting in a stable secondary carbocation. This would produce a fragment ion at m/z 161 (190 - 29).

Formation of the phenylpiperazine core fragment: Similar to 1-phenylpiperazine, cleavage of the piperazine ring can lead to the formation of a characteristic ion. The fragment at m/z 120, corresponding to a [C8H10N]⁺ ion, is a significant peak for many phenylpiperazine derivatives and is expected to be present. researchgate.net

Ring Opening and Fission: The piperazine ring can undergo opening followed by fission, leading to various smaller fragments. Cleavage adjacent to the nitrogen atoms is a common pathway. For instance, the formation of an ion at m/z 70 is characteristic of the piperazine ring itself.

The predicted fragmentation data is summarized in the interactive table below.

| m/z Value (Predicted) | Proposed Fragment Ion | Origin |

|---|---|---|

| 190 | [C12H18N2]•+ | Molecular Ion (M•+) |

| 161 | [C10H13N2]+ | Loss of ethyl radical (•C2H5) from M•+ |

| 120 | [C8H10N]+ | Cleavage of the piperazine ring |

| 77 | [C6H5]+ | Phenyl cation from cleavage of the N-phenyl bond |

| 70 | [C4H8N]+ | Fragment from piperazine ring fission |

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum of this compound would be largely defined by the vibrational modes of the phenyl group, the piperazine ring, and the ethyl substituent. Based on detailed studies of 1-phenylpiperazine, the characteristic vibrational frequencies can be assigned. nih.govresearchgate.net

The key regions in the FTIR spectrum are:

> 3000 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl group.

2800-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the CH₂ groups of the piperazine ring and the ethyl group.

1400-1600 cm⁻¹: Aromatic C=C stretching vibrations of the phenyl ring and CH₂ scissoring modes of the piperazine ring. researchgate.net

1200-1300 cm⁻¹: C-N stretching vibrations.

< 1000 cm⁻¹: Out-of-plane C-H bending and ring deformation modes.

The following table details the expected FTIR vibrational modes based on data from the closely related 1-phenylpiperazine.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | ν(C-H) | Aromatic (Phenyl) |

| 2940-2970 | ν_as(C-H) | Aliphatic (Ethyl CH3) |

| 2820-2940 | ν(C-H) | Aliphatic (Piperazine CH2) |

| ~1598 | ν(C=C) | Aromatic (Phenyl) |

| ~1497 | ν(C=C) | Aromatic (Phenyl) |

| ~1450 | δ(CH2) Scissoring | Aliphatic (Piperazine/Ethyl) |

| ~1235 | ν(C-N) | Aryl-Amine |

| ~750 | γ(C-H) Out-of-plane bend | Aromatic (Monosubstituted) |

Data based on 1-phenylpiperazine spectra. nih.govnih.govresearchgate.net ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric.

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. For molecules with a center of symmetry, Raman and IR active modes can be mutually exclusive. While this compound lacks a center of symmetry, some modes will be stronger in Raman and others in IR. Aromatic ring vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, are typically strong in Raman spectra. sigmaaldrich.comacs.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3055 | ν(C-H) | Aromatic (Phenyl) |

| ~2935 | ν(C-H) | Aliphatic (Piperazine/Ethyl) |

| ~1600 | ν(C=C) | Aromatic (Phenyl) |

| ~1280 | δ(C-H) In-plane bend | Aromatic (Phenyl) |

| ~1000 | Ring Breathing | Aromatic (Phenyl) |

Data based on 1-phenylpiperazine spectra. sigmaaldrich.comchemicalbook.com ν: stretching; δ: in-plane bending.

Conformational Insights from Vibrational Modes

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov For this compound, this gives rise to two primary conformers based on the orientation of the ethyl group: axial and equatorial. These conformers have distinct vibrational frequencies, particularly for C-H stretching and bending modes of the ethyl group and the adjacent piperazine ring protons.

Computational studies and experimental analysis of related 2-substituted piperazines suggest that the axial conformation can be preferred in some instances. nih.gov The relative intensities of specific IR or Raman bands can, in principle, be used to determine the equilibrium population of these conformers in different states (solid, liquid, or in solution). For example, the C-H stretching region (2800-3000 cm⁻¹) is sensitive to the local environment of the C-H bonds, and distinct peaks may be resolved for the axial and equatorial conformers under high-resolution conditions.

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing.

While the crystal structure for this compound has not been publicly reported, analysis of closely related compounds, such as salts of 1-phenylpiperazine, provides excellent insight into the expected solid-state conformation. nih.gov X-ray studies on numerous piperazine derivatives confirm that the piperazine ring adopts a chair conformation in the crystal lattice. nih.goviucr.org The phenyl and ethyl substituents on this compound would be expected to occupy equatorial positions to minimize steric hindrance, though crystal packing forces can sometimes favor other arrangements.

An SCXRD analysis would determine:

Molecular Conformation: The precise chair geometry of the piperazine ring and the torsional angles of the phenyl and ethyl substituents.

Bond Parameters: Exact bond lengths and angles for all atoms in the molecule.

Crystal Packing: The arrangement of molecules in the unit cell and the nature of intermolecular interactions (e.g., van der Waals forces, C-H···π interactions).

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related compound, 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide, is presented below. nih.gov

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 21.676 (1) |

| b (Å) | 7.6446 (5) |

| c (Å) | 20.5444 (8) |

| β (°) | 95.065 (5) |

| Volume (ų) | 3391.0 (3) |

| Z | 8 |

Note: This data is for an illustrative, related compound and not for this compound itself.

Determination of Crystal System and Space Group

Although the crystal structure of this compound has not been specifically reported, crystallographic studies of closely related 1-phenylpiperazine salts offer valuable insights. For instance, salts of 1-phenylpiperazine have been observed to crystallize in various systems, including monoclinic and triclinic systems. For example, 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide crystallizes in the monoclinic system with a P21/c space group, while other salts have been found to adopt the triclinic P-1 space group nih.goviucr.org. It is plausible that this compound, upon crystallization, would adopt a similar crystal system, likely of low symmetry, due to the presence of the flexible ethyl group.

Table 1: Crystal System and Space Group of Related Phenylpiperazine Compounds

| Compound | Crystal System | Space Group |

| 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide | Monoclinic | P21/c |

| 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate | Triclinic | P-1 |

| 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate | Triclinic | P-1 |

| 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate | Triclinic | P-1 |

Unit Cell Parameters and Z-value Determination

The unit cell parameters define the dimensions and shape of the repeating unit in a crystal lattice. For the aforementioned 1-phenylpiperazine salts, these parameters have been precisely determined. In the case of the monoclinic 4-phenylpiperazin-1-ium salt, the approximate unit cell dimensions are a = 21.676 Å, b = 7.6446 Å, and c = 20.5444 Å, with a β angle of 95.065° nih.gov. The Z-value, which represents the number of formula units in the unit cell, is a critical parameter. For many of the studied 1-phenylpiperazine salts, the Z-value is 2 or 4, indicating multiple molecules within the asymmetric unit. The specific unit cell parameters and Z-value for this compound would require experimental determination through single-crystal X-ray diffraction.

Table 2: Unit Cell Parameters of a Related Phenylpiperazine Compound

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide | 21.676 | 7.6446 | 20.5444 | 90 | 95.065 | 90 | 3391.0 | 4 |

Conformational Analysis in the Solid State

The conformation of the piperazine ring is a key structural feature. In the vast majority of reported crystal structures of 1-phenylpiperazine derivatives, the piperazine ring adopts a chair conformation nih.gov. This is the most stable conformation for a six-membered saturated ring, minimizing steric strain. The protonated nitrogen atom is typically involved in hydrogen bonding. The phenyl group is generally oriented in an equatorial position to minimize steric hindrance. For this compound, it is highly probable that the piperazine ring also exists in a chair conformation in the solid state. The ethyl group at the 2-position could potentially adopt either an axial or equatorial position, with the equatorial position being sterically more favorable. The N-H bond is expected to be in an axial or equatorial position depending on the hydrogen bonding network.

Elemental Analysis

Elemental analysis is a fundamental technique to determine the elemental composition of a compound. For this compound, with the chemical formula C12H18N2, the theoretical elemental composition can be calculated. This analysis is crucial for confirming the purity and identity of a synthesized sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 144.12 | 75.74 |

| Hydrogen | H | 1.008 | 18.144 | 9.54 |

| Nitrogen | N | 14.01 | 28.02 | 14.72 |

| Total | 190.28 | 100.00 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of phenylpiperazine derivatives is typically characterized by absorption bands arising from π-π* transitions of the aromatic phenyl ring and n-π* transitions associated with the non-bonding electrons of the nitrogen atoms acs.orgnih.gov. For 1-phenylpiperazine, characteristic absorption maxima are observed in the ultraviolet region nist.govnist.gov. The spectrum of this compound is expected to be similar to that of 1-phenylpiperazine, with the ethyl substituent likely causing minor shifts in the absorption maxima (λmax) and molar absorptivity (ε). The π-π* transitions of the phenyl ring are expected to appear as strong absorptions at shorter wavelengths, while the weaker n-π* transitions of the nitrogen atoms would occur at longer wavelengths.

Table 4: Expected UV-Visible Absorption Bands for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Phenyl ring |

| n → π | > 280 | Nitrogen lone pairs |

Computational and Theoretical Investigations of 2 Ethyl 1 Phenylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular behavior at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For a molecule like 2-Ethyl-1-phenylpiperazine, these calculations can elucidate its stable conformations, electronic properties, and potential reactive sites.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like substituted piperazines. researchgate.net DFT calculations are instrumental in exploring the geometry, orbital energies, and reactivity of chemical systems.

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

For phenylpiperazine derivatives, this is commonly achieved using hybrid DFT functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP). researchgate.netresearchgate.net The choice of a basis set, which describes the atomic orbitals, is also crucial for accuracy. Commonly employed basis sets for such molecules range from Pople-style sets like 6-31G(d,p) and 6-311++G(d,p) to correlation-consistent sets like cc-pVDZ and cc-pVTZ. researchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the non-covalent interactions and the electron distribution, particularly around heteroatoms like nitrogen. The optimized geometry represents the equilibrium structure of the molecule in the gas phase and serves as the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpiperazine Structure (Illustrative) This table presents typical bond lengths and angles for a phenylpiperazine core, as specific data for this compound is not available. The values are based on general data for similar structures.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-N (piperazine ring) | 1.46 |

| C-C (piperazine ring) | 1.54 | |

| N-C (phenyl link) | 1.40 | |

| C-C (phenyl ring) | 1.39 | |

| Bond Angles (º) | C-N-C (piperazine ring) | 110 |

| C-C-N (piperazine ring) | 111 | |

| C-N-C (phenyl link) | 120 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpiperazine moiety, while the LUMO would be distributed over the aromatic system.

Table 2: Representative FMO Energies and Energy Gap (Illustrative) Calculated using DFT/B3LYP method. Values are representative of phenylpiperazine derivatives.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 5.10 |

Global chemical reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's reactivity. These descriptors provide a quantitative basis for concepts developed from FMO theory.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating high polarizability. S = 1 / η

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

These parameters are crucial for predicting how this compound might interact with other chemical species.

Table 3: Calculated Global Chemical Reactivity Descriptors (Illustrative) Derived from the representative FMO energies in Table 2.

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 0.75 |

| Electronegativity | χ | 3.30 |

| Chemical Hardness | η | 2.55 |

| Chemical Softness | S | 0.39 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.govdergipark.org.tr

The MEP map uses a color scale to denote different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms due to their lone pairs of electrons. Regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack, often found around hydrogen atoms. The phenyl ring would exhibit a π-electron-rich region above and below the plane of the ring.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Phenylpiperazine-like Structure (Illustrative) This table shows representative stabilization energies E(2) from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | σ* (C-C) | 3.5 |

| LP (N4) | σ* (C-H) | 2.1 |

| π (C-C)phenyl | π* (C-C)phenyl | 19.8 |

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory MP2)

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation. The second-order Møller-Plesset (MP2) method is a common and computationally efficient approach to improve upon the Hartree-Fock energy and wave function. MP2 calculations provide more accurate molecular geometries, interaction energies, and other properties where electron correlation is significant.

A dedicated MP2 study on the electronic structure or properties of this compound has not been reported in the available literature.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is the workhorse method for calculating the excited-state properties of molecules. It is widely used to simulate electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. This allows for the prediction of the wavelengths at which a molecule will absorb light.

There are no published TDDFT studies detailing the electronic absorption spectrum of this compound. Such an investigation would be valuable for understanding its photophysical properties.

Multireference Perturbation Theory (MRPT) Calculations

For molecules with significant multireference character (i.e., where more than one electronic configuration is important for describing the ground or excited states), single-reference methods like MP2 and TDDFT can fail. Multireference perturbation theory (MRPT) methods, such as CASPT2 or NEVPT2, are designed to handle these more complex electronic structures.

No multireference perturbation theory calculations for this compound were found in the scientific literature, suggesting that its electronic structure may not necessitate such high-level theoretical treatment or that it has not yet been investigated in this context.

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and to determine their relative energies.

Gas Phase and Solution Conformations

Computational methods are frequently used to explore the potential energy surface of a molecule to locate its low-energy conformers. These calculations can be performed for an isolated molecule (gas phase) or by including the effects of a solvent, which can significantly influence conformational preferences.

A detailed conformational analysis of this compound in either the gas phase or in solution has not been published. Such a study would be crucial for understanding its structure-activity relationships, particularly if it is being considered for pharmaceutical applications. The analysis would reveal the preferred orientations of the ethyl and phenyl groups relative to the piperazine (B1678402) ring.

Ring Conformations of the Piperazine Moiety (e.g., Chair, Twist-Boat, Boat, Half-Boat)

The conformational landscape of the piperazine ring in this compound is dominated by the low-energy chair conformation, which minimizes both angular and torsional strain. This preference is consistent with the well-established stereochemistry of six-membered saturated heterocycles like piperidine (B6355638) and cyclohexane. In this arrangement, the carbon and nitrogen atoms alternately sit above and below a mean plane, leading to a staggered arrangement of substituents on adjacent atoms and reducing unfavorable eclipsing interactions.

While the chair form is thermodynamically most favorable, other higher-energy conformations such as the twist-boat, boat, and half-boat are also theoretically possible and may exist as transient intermediates during ring inversion or in response to significant steric crowding. Computational studies on sterically hindered piperidines have shown that non-chair conformations, particularly the twist-boat, can become populated. In the case of this compound, the presence of two substituents on the ring introduces steric pressures that could potentially lower the energy gap between the chair and twist-boat forms compared to unsubstituted piperazine. However, the chair conformation is expected to remain the predominant form in the equilibrium mixture under standard conditions.

Orientation of Phenyl and Ethyl Substituents (e.g., Axial, Equatorial)

The introduction of substituents at the N1 and C2 positions of the piperazine ring creates distinct stereoisomers with the substituents oriented in either axial or equatorial positions relative to the plane of the ring.

Ethyl Group at C2: In a simple monosubstituted cyclohexane, an equatorial position is strongly favored for a substituent to avoid steric clashes known as 1,3-diaxial interactions. However, in N-aryl piperidines and piperazines, the situation is more complex. The nitrogen atom (N1) bonded to the phenyl ring exhibits partial sp2 hybridization due to the conjugation of its lone pair with the aromatic system. This partial planarity introduces a phenomenon known as pseudoallylic or A(1,3) strain. This strain describes the steric repulsion between the N-phenyl group and a substituent at the C2 position. To alleviate this A(1,3) strain, the C2-ethyl group may preferentially adopt an axial or pseudo-axial orientation, a conformation that is typically less stable in simple saturated rings.

Phenyl Group at N1: The N-phenyl group itself is not conformationally fixed. It rotates around the N1-C(phenyl) bond. Computational analyses of N-arylpiperazines indicate that the phenyl ring is generally not coplanar with the piperazine moiety. mdpi.com Instead, it adopts a tilted or perpendicular orientation to minimize steric hindrance with the axial protons on the piperazine ring, particularly the proton at C2. mdpi.com

Energy Landscape and Conformational Stability

The energy landscape of this compound is characterized by several local minima corresponding to different stable conformers, with the global minimum representing the most stable state. The primary determinants of conformational stability are the ring conformation (chair vs. non-chair) and the orientation of the ethyl substituent (axial vs. equatorial).

The most stable conformer is overwhelmingly predicted to be the chair form. The key energetic question revolves around the relative stability of the chair conformer with an axial C2-ethyl group versus one with an equatorial C2-ethyl group. As discussed, the interplay between classic 1,3-diaxial strain and A(1,3) strain is critical. Theoretical calculations on analogous N-aryl piperidines suggest that the energy difference between these two chair forms can be small, with the axial conformer being surprisingly stable or even modestly favored in some cases. The twist-boat conformations, while higher in energy, represent important points on the energy landscape as they are transition states for the chair-to-chair ring inversion process. The energy barrier for this inversion dictates the rate of interconversion between the axial-ethyl and equatorial-ethyl chair forms.

| Conformation | Ethyl (C2) Orientation | Key Steric Interactions | Estimated Relative Free Energy (ΔG) |

|---|---|---|---|

| Chair | Axial | Minimized A(1,3) strain | Baseline (Potentially most stable) |

| Chair | Equatorial | A(1,3) strain with N-phenyl group | Slightly higher than axial conformer |

| Twist-Boat | Pseudo-axial / Pseudo-equatorial | Torsional and angular strain | Significantly higher than chair conformers |

| Boat | Flagpole interactions | Flagpole interactions | Highest energy conformation |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of this compound in a simulated environment, typically explicit solvent. researchgate.netnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic conformational changes and its interactions with the surrounding solvent molecules over time. nih.govmdpi.com

Assessment of Conformational Dynamics

MD simulations are ideally suited to explore the conformational dynamics of this compound. By analyzing the simulation trajectory, researchers can directly observe transitions between different ring conformations, such as chair-to-chair ring flips or temporary excursions into twist-boat states. nih.govmdpi.com

Key metrics used to quantify these dynamics include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A low and stable RMSD indicates that the molecule maintains a stable conformation, while large fluctuations or jumps suggest significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms. This analysis would reveal the flexibility of the ethyl and phenyl substituents relative to the more rigid piperazine ring.

These analyses provide a detailed picture of the molecule's flexibility, identifying which parts are rigid and which are mobile, and determining the timescales of conformational interconversions.

Investigation of Intermolecular Interactions in Simulated Environments

MD simulations explicitly model the surrounding environment, allowing for a detailed investigation of intermolecular forces, particularly with solvent molecules. researchgate.net

Solvent Effects: The choice of solvent can significantly influence the conformational equilibrium. nih.govaps.orgrsc.org MD simulations in a solvent like water can reveal how solvent molecules arrange themselves around the solute, forming a hydration shell. The polarity of the solvent can differentially stabilize conformers. For instance, a more polar conformer might be favored in a polar solvent due to favorable electrostatic interactions. aps.orgrsc.org

Hydrogen Bond Analysis: The piperazine ring of this compound contains a secondary amine (N4-H) that can act as a hydrogen bond donor, while both nitrogen atoms (N1 and N4) can act as hydrogen bond acceptors. MD simulations allow for the tracking of hydrogen bonds formed between the molecule and surrounding water molecules. Analysis of the number and lifetime of these hydrogen bonds provides insight into how the molecule is solvated and how these interactions contribute to the stability of its structure.

Stability of Molecular Structures and Architectures in Simulated Environments

The stability of a given conformation of this compound in a simulated environment is a key output of MD studies. A conformation that persists for a long duration of the simulation with minimal structural deviation (low RMSD) is considered stable under those conditions. nih.govmdpi.com Conversely, if an initial conformation rapidly changes to another, it is considered less stable. By initiating simulations from various starting conformations (e.g., axial-ethyl chair, equatorial-ethyl chair, twist-boat), their relative stabilities can be assessed by observing which conformations are most frequently populated throughout the simulation trajectory. This computational approach provides a dynamic validation of the static energy landscape calculations. mdpi.com

Based on comprehensive searches of publicly available scientific literature, there are no specific computational and theoretical investigation reports focused solely on the chemical compound “this compound.” While extensive research exists on the broader class of phenylpiperazine derivatives, particularly in the context of medicinal chemistry and materials science, studies detailing the molecular modeling techniques and comparisons with structural models for this compound could not be located.

The scientific community has utilized computational methods to study various other substituted N-phenylpiperazine analogs. These investigations often involve molecular docking to predict binding affinities to biological targets, molecular dynamics simulations to understand conformational changes, and density functional theory (DFT) to analyze electronic properties. However, the results of these studies are specific to the molecules investigated and cannot be directly extrapolated to this compound without dedicated research on this particular compound.

Similarly, searches of crystallographic databases did not yield a publicly available crystal structure for this compound. Such a structure would be essential for a direct comparison with computational models as requested in the outline.

Therefore, due to the absence of specific research data on this compound, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline. The information required to populate the sections on Molecular Modeling Techniques and Comparison with Structural Models for this specific compound is not available in the current body of scientific literature accessible through the conducted searches.

Applications and Derivatization Strategies of 2 Ethyl 1 Phenylpiperazine As a Chemical Scaffold

Utilization in Parallel Library Synthesis

Parallel synthesis is a powerful strategy in drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening. uniroma1.it The 2-Ethyl-1-phenylpiperazine scaffold is well-suited for such synthetic approaches due to the differential reactivity of its two nitrogen atoms. The secondary amine (N-4) provides a convenient handle for derivatization, while the tertiary amine (N-1) is already substituted with a phenyl group.

This structural feature allows for a systematic and parallel introduction of a wide variety of chemical moieties onto the piperazine (B1678402) core. For instance, a library of N-arylpiperazines can be prepared in a parallel fashion using palladium-catalyzed cross-coupling reactions or nucleophilic aromatic displacement chemistries. researchgate.net Similarly, libraries of piperazine-tethered thiazole (B1198619) compounds have been successfully generated through parallel synthesis methodologies. mdpi.com By reacting the this compound core with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides), chemists can efficiently produce a large number of distinct analogues, facilitating the exploration of structure-activity relationships (SAR).

Introduction of Diverse Substituents for Structural Modification

The chemical versatility of the this compound scaffold allows for extensive structural modification at multiple positions, including the nitrogen atoms, the carbon atoms of the piperazine ring, and the phenyl ring.

The secondary amine of the piperazine ring in this compound is the most common site for derivatization. Standard organic reactions can be employed to introduce a wide range of functional groups, thereby modulating the compound's steric and electronic properties. nih.gov

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination. mdpi.com This modification can influence the compound's lipophilicity and basicity.

N-Acylation: Amide bonds can be readily formed by reacting the piperazine with carboxylic acids, acid chlorides, or acid anhydrides. N-acyl-phenylpiperazines have been investigated as potential inhibitors of various biological targets. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com

Table 1: Examples of N-Substitution Reactions on the Piperazine Scaffold

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Alkyl |

| N-Acylation | Acid Chloride, Base | Acyl |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | Aryl |

While substitutions on the nitrogen atoms are predominant, functionalization of the carbon atoms of the piperazine ring represents a more advanced strategy to introduce structural diversity. mdpi.comresearchgate.net It is estimated that approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions. mdpi.comresearchgate.net However, recent advances in synthetic methodology have provided new avenues for carbon-carbon and carbon-heteroatom bond formation on the piperazine core.

Direct C–H functionalization has emerged as a powerful tool for this purpose. researchgate.netencyclopedia.pub Using techniques like photoredox catalysis, it is possible to directly introduce aryl or other groups onto the carbon atoms adjacent to the nitrogen, a transformation that is challenging with traditional methods. mdpi.comencyclopedia.pub These methods provide access to novel chemical space and allow for the fine-tuning of the scaffold's three-dimensional structure. encyclopedia.pub

The phenyl group of this compound offers another site for structural modification. The reactivity and regioselectivity of these modifications are governed by the principles of electrophilic aromatic substitution, where the piperazine moiety acts as a directing group. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): Classic EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation/alkylation can be used to introduce substituents onto the phenyl ring. masterorganicchemistry.com The position of substitution (ortho, meta, or para) will depend on the reaction conditions and the directing effect of the piperazine ring.

Metal-Catalyzed Cross-Coupling: For more complex modifications, the phenyl ring can be pre-functionalized (e.g., with a halogen) to enable participation in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. mdpi.comnih.govmdpi.com These methods allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. Studies on derivatives of 1-phenylpiperazine (B188723) have shown that aliphatic substitutions on the phenyl ring can result in favorable efficacy and toxicity profiles. nih.gov

Role of Piperazine Moieties as Versatile Chemical Scaffolds

The piperazine moiety is considered a privileged scaffold in drug discovery for several key reasons that contribute to its versatility and frequent use. nih.govnih.govresearchgate.netresearchgate.net These properties are inherent to the this compound structure.

The two nitrogen atoms within the six-membered ring provide a combination of structural rigidity and conformational flexibility. nih.govresearchgate.net They also serve as hydrogen bond acceptors and, in the case of the secondary amine, a hydrogen bond donor. mdpi.comnih.gov This allows for multiple points of interaction with biological targets. researchgate.net

Furthermore, the basicity of the nitrogen atoms is a critical feature. At physiological pH, one of the nitrogens can be protonated, which often enhances aqueous solubility and can be crucial for forming ionic interactions with target proteins. taylorandfrancis.com The presence of two nitrogen atoms improves the pharmacokinetic properties of drug candidates, often leading to better absorption, distribution, metabolism, and excretion (ADME) profiles and increased bioavailability. nih.govnih.govresearchgate.netrsc.org The ease with which the piperazine ring can be chemically modified, as discussed previously, makes it an ideal starting point for the systematic optimization of lead compounds. nih.gov

Table 2: Physicochemical and Pharmacological Advantages of the Piperazine Scaffold

| Property | Advantage in Drug Design |

|---|---|

| Basicity | Enhances aqueous solubility; allows for ionic interactions with targets. taylorandfrancis.com |

| Hydrogen Bonding Capacity | Acts as both H-bond donor and acceptor, facilitating target binding. mdpi.comnih.gov |

| Chemical Reactivity | Easily derivatized at nitrogen positions for library synthesis and SAR studies. nih.gov |

| Structural Rigidity/Flexibility | Provides a defined conformational presentation of substituents. nih.govresearchgate.net |

| Pharmacokinetic Profile | Often improves ADME properties and oral bioavailability. nih.govrsc.org |

Formation of Complexes and Coordination Compounds

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating with metal ions to form stable complexes. biointerfaceresearch.com Piperazine derivatives, including phenylpiperazines, have been used as ligands in coordination chemistry to synthesize a variety of metal complexes with interesting structural and electronic properties. ias.ac.inmonash.edu

These ligands can coordinate to a range of transition metals, such as copper(II), cobalt(II), cadmium(II), and silver(I). ias.ac.inmonash.edu The resulting coordination compounds can have diverse geometries and nuclearities, including binuclear complexes where the piperazine-containing ligand bridges two metal centers. ias.ac.in The electronic properties of these complexes can be tuned by modifying the substituents on the ligand, including those on the phenyl ring. ias.ac.in The formation of these coordination polymers and complexes highlights another dimension of the chemical utility of the this compound scaffold beyond traditional medicinal chemistry applications. monash.edu

Applications in Materials Chemistry

The utility of the this compound scaffold in materials chemistry, while not as extensively documented as its pharmaceutical applications, presents an area of significant potential. The molecule's inherent structural features—a reactive secondary amine, a modifiable phenyl group, and a chiral center—make it a versatile building block for the synthesis of advanced functional materials. Its incorporation into larger molecular architectures, such as polymers, can impart unique optical, thermal, and mechanical properties.

The primary strategy for leveraging this compound in materials science involves its derivatization to create monomers suitable for polymerization. These derivatization reactions typically target the secondary amine on the piperazine ring or the aromatic phenyl group. By attaching polymerizable moieties, such as methacrylates or acrylates, to the piperazine core, novel polymers with tailored characteristics can be synthesized.

Research into analogous phenylpiperazine-containing polymers demonstrates the viability of this approach. For instance, methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have been synthesized and characterized for their potential in optoelectronic devices. nih.govacs.org These studies provide a blueprint for how the this compound scaffold could be similarly employed. The synthesis involves reacting a functionalized phenylpiperazine, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol, with methacryloyl chloride to create a monomer. nih.govacs.org This monomer is then copolymerized, often with a standard monomer like methyl methacrylate (B99206) (MMA), to produce the final material. nih.govacs.org

The resulting polymers exhibit properties that are promising for applications in photovoltaics, field-effect transistors, or electrochromic devices. nih.govacs.org Key characteristics such as the glass transition temperature (Tg), molecular weight (Mw), and optical energy band gap are influenced by the structure and concentration of the phenylpiperazine derivative in the polymer chain. nih.govacs.org For example, studies have shown that the optical energy band gaps of such polymers can range from 2.73 to 2.81 eV. nih.govacs.org The structural modification of the side chains, such as the distance of the piperazine moiety from the main polymer chain, can be used to tune the material's refractive index and absorption spectrum. nih.govacs.org

While the following data pertains to polymers derived from 1-(4-nitrophenyl)piperazine, it serves to illustrate the material properties that could be expected from polymers incorporating a this compound scaffold.

| Polymer ID | Monomer Ratio (Phenylpiperazine derivative:MMA) | Glass Transition Temp. (Tg) | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) |

| OK1 | 1:1 | 109 °C | 33 kDa | 1.6 |

| OK2 | N/A (Homopolymer) | 148 °C | 32 kDa | 1.7 |

| OK3 | 1:3 | 112 °C | 35 kDa | 1.85 |

| Data derived from research on methacrylic polymers containing 1-(4-nitrophenyl)piperazine side chains. nih.govacs.org |

The introduction of the 2-ethyl group in the this compound scaffold would be expected to further influence the properties of resulting polymers. This alkyl substituent could affect chain packing, solubility, and the glass transition temperature. Furthermore, the inherent chirality of the this compound molecule could be exploited to create chiral polymers for applications in enantioselective separations or as chiral catalysts. The synthesis of such materials would follow similar derivatization and polymerization strategies, opening avenues for new functional materials with precisely controlled architectures and properties.

Q & A

Q. Advanced Research Focus

- LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 176→100 for quantification) .

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) .

Validation Parameters : Include linearity (R² > 0.99), LOD (0.1 ng/mL), and matrix effect evaluation per FDA guidelines .

How can conflicting toxicity data for piperazine derivatives be reconciled?

Advanced Research Focus

Discrepancies often stem from species-specific metabolism or assay sensitivity:

- In vitro vs. in vivo : Compare Ames test (bacterial) and micronucleus assay (mammalian) results .

- Metabolite profiling : Use HRMS to identify reactive intermediates (e.g., N-oxides) that may explain hepatotoxicity .

Recommendation : Cross-validate findings with ToxCast and EPA DSSTox databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.